molecular formula C8H8ClNO2 B1583080 n-(4-Chlorophenyl)glycine CAS No. 5465-90-7

n-(4-Chlorophenyl)glycine

Cat. No.: B1583080
CAS No.: 5465-90-7
M. Wt: 185.61 g/mol
InChI Key: FWALJUXKWWBNEO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)glycine is a chemical compound with the molecular formula C₈H₈ClNO₂ . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and an amino acid glycine .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 185.61 g/mol . It has a chemical formula of C8H8ClNO2 .

Scientific Research Applications

Enzymatic Resolution of Racemic Compounds

N-(4-Chlorophenyl)glycine has been used in the resolution of racemic compounds. For instance, racemic 2-chlorophenyl glycine was resolved to obtain S-α-amino-(2-chlorophenyl)acetic acid with high enantiomeric purity via enantioselective hydrolysis. This process involved the use of penicillin G acylase immobilized on Eupergit C, demonstrating a practical application in stereoselective synthesis (Fadnavis, Devi, & Jasti, 2008).

Development of Glyphosate-Tolerant Soybean Line

Research on glyphosate-tolerant soybean lines utilized the active ingredient glyphosate (N-phosphonomethyl-glycine). This development extended the use of Roundup herbicide for in-season application in crops like soybeans, providing new weed control options for farmers. The tolerance was achieved through the expression of bacterial enzymes in genetically modified soybeans (Padgette et al., 1995).

Synthesis and Insecticidal Activity

This compound was utilized in the synthesis of novel compounds with insecticidal activities. For instance, its derivative, 2-(p-chlorophenyl) pyrrole-3-carbonitrile, demonstrated good insecticidal properties. This showcases its potential application in the development of new insecticides (Xu Shang-cheng, 2004).

Roles in Plant Abiotic Stress Resistance

Studies have explored the roles of glycine betaine and proline in improving plant resistance to abiotic stress. Glycine betaine (GB), of which this compound is a derivative, plays a significant role in plant responses to environmental stresses. Understanding and manipulating these pathways can enhance crop resilience and productivity under challenging conditions (Ashraf & Foolad, 2007).

Dentin Bonding in Dentistry

In dentistry, derivatives of this compound, such as N-(4-chlorophenyl)-glycine (NCPG), have been studied for their role in adhesive bonding to dentin. The effectiveness of these compounds in improving the bond strength between dentin and composite materials has implications for dental restorative procedures (Miniotis, Bennett, & Johnston, 1993).

Mechanisms of Glyphosate Resistance in Plants

The molecular basis of glyphosate resistance in plants involves the study of N-(phosphonomethyl)-glycine, a related compound to this compound. Understanding the mechanisms through which plants develop resistance to glyphosate, a widely used herbicide, is crucial for effective crop management and herbicide development (Pollegioni, Schonbrunn, & Siehl, 2011).

Safety and Hazards

N-(4-Chlorophenyl)glycine may pose certain hazards. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Properties

IUPAC Name

2-(4-chloroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALJUXKWWBNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282445
Record name N-(4-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-90-7
Record name 5465-90-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the suspension of ethyl N-(4-chlorophenyl)-glycinate (10.4 g) in ethanol (4 ml) the solution of NaOH (4 g) in water (40 ml) was added. Upon heating a clear solution is formed, which is refuxed for 0.5 h. The solution is decolorized with activated carbon and filtered while hot. The filtrate is cooled in an ice bath and conc. HCl (5 ml) is added dropwise with stirring (pH 1-2). The precipitate formed is collected by suction filtration and washed with water. After drying in vacuo N-(4-chlorophenyl)-glycine (6.51 g) is obtained as colourless crystals.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why did the Strecker synthesis fail to produce α-(4-pyridyl)-N-(4-chlorophenyl)glycine?

A1: The Strecker synthesis, while versatile for many amino acids, faltered in this specific case. Research [] indicates that the presence of the electron-withdrawing 4-pyridyl group hindered the reaction. Instead of the desired amino acid, the reaction yielded 4-pyridinecarboxanilide. This suggests that the Strecker synthesis might not be suitable for amino acids with strong electron-withdrawing substituents.

Q2: How does the structure of N-phenylglycine analogues affect their performance in dentin bonding?

A2: The study [] investigated N-(4-chlorophenyl)-glycine (NCPG), N-methyl-N-(4-chlorophenyl)-glycine (NMNCPG), and N-(3,4-dichlorophenyl)-glycine (NDCPG) in a dentin-bonding protocol. The results showed that electron-withdrawing chlorine substituents on the aromatic ring influenced both the bonding strength and the effective concentration range of these compounds. Specifically, NMNCPG, with a methyl group also attached to the nitrogen, showed superior bonding strength compared to NCPG and NDCPG. This highlights the impact of even subtle structural modifications on the material properties and potential applications of these compounds.

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